![molecular formula C18H21N3O5S B2595951 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034223-26-0](/img/structure/B2595951.png)

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

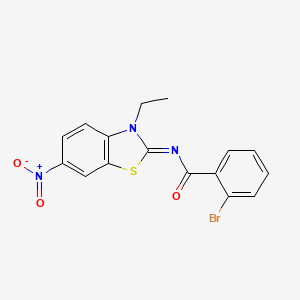

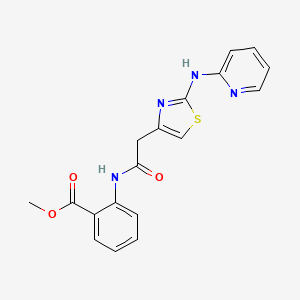

The compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring, which is a type of benzodioxepin . Benzodioxepins are a class of organic compounds containing a benzene ring fused to a dioxepin ring . This compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and mass spectrometry could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzodioxepin and pyridazine rings may participate in electrophilic aromatic substitution reactions, while the sulfonyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group could make the compound more soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

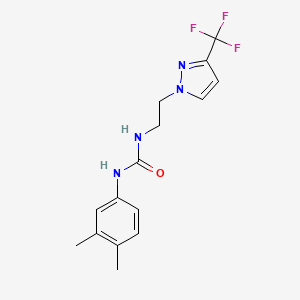

Innovative Synthesis Techniques : Research has explored the synthesis of complex compounds using both conventional and modern techniques. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds with valuable biological activities, has been reported using microwave-assisted reaction conditions. This method provides higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Reactivity and Structure-Activity Relationship : Another study focused on the synthesis and the structure-activity relationship of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing how the sulfo group affects the reactivity and acylation of sterically hindered amines, providing insights into the chemical behavior of such compounds (Ukrainets et al., 2019).

Biomedical Applications

Antibacterial Activity : Research on novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These findings underscore the potential of such compounds in developing new antibacterial drugs (Asahina et al., 2008).

Cardiotonic and Vasodilator Agents : The compound bemoradan, a 6-benzoxazinylpyridazin-3-one, was identified as an extremely potent and selective inhibitor of canine phosphodiesterase fraction III, showing long-acting, potent, orally active inotropic and vasodilator activities in various canine models. This highlights its potential use in managing congestive heart failure (Combs et al., 1990).

Anticancer Activity : A study on benzo[6,7]oxepino[3,2-b]pyridine derivatives revealed that some synthesized compounds were active against human colorectal cancer cells (HCT-116 cell lines), with IC50 values in a certain range, indicating their potential as anticancer agents (Thongaram et al., 2020).

properties

IUPAC Name |

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-13-3-6-18(20-19-13)26-14-7-8-21(12-14)27(22,23)15-4-5-16-17(11-15)25-10-2-9-24-16/h3-6,11,14H,2,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUIQXNPADCZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)

![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)